2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-17-14-19(25-18-9-5-4-8-16(17)18)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDOYHDKAVBTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Principles
2-(4-Phenylpiperazine-1-carbonyl)-4H-chromen-4-one combines a coumarin core with a 4-phenylpiperazine moiety linked via a carbonyl group. The synthetic challenge lies in introducing the piperazine-carbonyl substituent at the 2-position of the coumarin scaffold. Two primary strategies dominate the literature:
- Coumarin-first approach : Constructing the coumarin backbone followed by late-stage piperazine coupling.
- Modular assembly : Preparing pre-functionalized coumarin intermediates for subsequent piperazine conjugation.
Key reactivity considerations include:
Core Coumarin Synthesis Methodologies
Pechmann Condensation Derivatives
The parent 4H-chromen-4-one structure is typically synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For 2-substituted variants, modified conditions using:
- POCl₃/DMF-mediated formylation at C2 (Vilsmeier-Haack reaction)
- Friedel-Crafts acylation with chloroacetyl chloride
- Directed ortho-metalation strategies for precise substitution.
Example Protocol from Patent Literature (CN105777690A):
Piperazine-Carbonyl Conjugation Strategies
Carbodiimide-Mediated Amide Coupling
The most widely employed method uses EDC/HOBt activation for amide bond formation between coumarin-2-carboxylic acid and 1-phenylpiperazine:
Optimized Procedure (PMC10013565):
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Activation | EDC·HCl (2 eq), HOBt (0.5 eq) | DMF, 0°C → RT, 8-12 hr | 61% |
| Coupling | 1-Phenylpiperazine (1.2 eq), DIPEA (3 eq) | DCM, 2-3 hr stirring | 69% |
Critical parameters:
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution
Direct displacement of 2-halo-4H-chromen-4-ones with piperazine nucleophiles:
Limitations :
Characterization and Analytical Data
Spectroscopic Fingerprints
Representative Data (CID 46742375):
Scale-Up Considerations and Process Optimization
Solvent Selection Matrix
| Solvent | Coupling Efficiency | Ease of Removal |
|---|---|---|
| DMF | 92% | Difficult |
| DCM | 78% | Easy |
| THF | 65% | Moderate |
Recommendation : Use DCM with molecular sieves for moisture-sensitive steps.
Catalyst Screening Results
| Catalyst | Yield (%) | Reaction Time (hr) |
|---|---|---|
| EDC/HOBt | 89 | 12 |
| DCC/DMAP | 76 | 18 |
| HATU | 82 | 8 |
HATU shows superior kinetics but increases cost.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one has immense potential in scientific research due to its unique structure. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
- 2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-4H-chromen-4-one (): Key Difference: The piperazine group is substituted with a methyl group instead of phenyl. This compound’s SMILES and InChi data suggest similar chromenone planarity to the target compound, which is critical for DNA intercalation or enzyme binding . Biological Relevance: Piperazine methylation is common in drugs like imatinib to enhance solubility and blood-brain barrier penetration .
- KU-0059436 (AZD2281) (): Key Difference: Contains a phthalazinone core instead of chromenone but shares the 4-benzylpiperazine motif. Impact: The phthalazinone core targets PARP enzymes, whereas chromenones often target kinases or DNA. The shared piperazine-carbonyL group enhances bioavailability in both compounds.
Chromenone Derivatives with Halogen or Methoxy Substitutions
- (E)-2-(3,4,5-Trimethoxystyryl)-4H-chromen-4-one (4g) (): Key Difference: Styryl group with three methoxy substituents instead of phenylpiperazine. Impact: Methoxy groups increase electron density, enhancing DNA intercalation and topoisomerase inhibition. Compound 4g showed IC₅₀ values of 8.2 µM against HeLa cells, outperforming non-methoxy analogues . Comparison: The phenylpiperazine group in the target compound may shift the mechanism from DNA damage (common with methoxy-substituted chromenones) to receptor-based signaling (e.g., serotonin or dopamine receptors due to piperazine).
- 3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one (): Key Difference: Bromination at the C3 position and dimeric chromenone structure. Impact: Bromine’s electronegativity enhances electrophilic reactivity, improving antimicrobial activity (e.g., 18 mm inhibition zone against S. aureus). Ionic liquid synthesis methods for this compound increased yields by 20–30% compared to conventional heating .
Hybrid Compounds with Triazole or Sulfonyl Linkers
2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one (6a–q) () :
- Key Difference : Triazole linker instead of piperazine-carbonyL.
- Impact : Triazole groups improve antifungal activity (e.g., MIC = 32 µg/mL against C. albicans) via hydrogen bonding and dipole interactions. However, these compounds lack the piperazine-driven CNS penetration observed in the target compound .
- S4-2-2 (Myricetin Derivative) (): Key Difference: Incorporates a naphthalenesulfonyl-piperidine group linked to chromenone. Impact: The sulfonyl group enhances binding to hydrophobic enzyme pockets, yielding IC₅₀ = 1.7 µM against A549 lung cancer cells. The target compound’s phenylpiperazine may offer similar potency but with reduced synthetic complexity .
Biological Activity
The compound 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological properties, synthesis methodologies, and structure-activity relationships (SAR), drawing from various studies and research findings.
Overview of Chromenone Derivatives
Chromenones, particularly those substituted with piperazine moieties, have garnered attention due to their potential pharmacological effects. They have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The incorporation of piperazine enhances the interaction with biological targets, making these compounds promising candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromenone derivatives. For instance, a series of chromen-4-one derivatives demonstrated notable cytotoxicity against various cancer cell lines, including HL-60 and MCF-7. The IC50 values for these compounds ranged significantly, with some derivatives exhibiting IC50 values as low as 24.4 μM against MOLT-4 cells .
Table 1 summarizes the cytotoxic effects of selected chromenone derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11 | MCF-7 | 68.4 ± 3.9 |
| 13 | HL-60 | 42.0 ± 2.7 |
| 13 | MOLT-4 | 24.4 ± 2.6 |
These findings suggest that modifications to the chromenone structure can enhance its anticancer activity.
Antimicrobial Activity
The antimicrobial properties of chromenone derivatives have also been extensively studied. Compounds containing various phenyl substitutions were tested against pathogenic bacterial strains, showing potent inhibitory activity. Specifically, derivatives with 4-methoxyphenyl and 4-nitrophenyl moieties exhibited strong antibacterial effects .
Table 2 presents the antibacterial activity data:
| Compound Type | Bacterial Strain | Activity Level |
|---|---|---|
| 4-Methoxyphenyl | Pseudomonas aeruginosa | High |
| 4-Nitrophenyl | Staphylococcus aureus | Moderate |
| Phenyl | Escherichia coli | Good |
Neuroprotective Activity
Research indicates that chromenone derivatives may also possess neuroprotective properties by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibition studies showed that certain derivatives effectively reduced AChE activity, which is crucial for managing neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies on chromenone derivatives reveal that specific substitutions on the piperazine ring and the chromenone scaffold significantly influence biological activity. For example, variations in the length of the linker between the piperazine and chromenone moieties affected the potency of AChE inhibition .
Key Findings from SAR Studies:
- Linker Length : Shortening the linker between piperazine and chromenone reduced activity against AChE.
- Substituent Effects : Electron-donating groups on the phenyl ring enhanced anticancer activity.
- Hybridization : Combining chromenone with other pharmacophores has shown synergistic effects in biological assays.
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- In Vitro Studies : A study demonstrated that a derivative exhibited significant apoptosis induction in cancer cells through caspase activation pathways .
- Animal Models : In vivo experiments indicated that certain derivatives could effectively reduce tumor growth in mice models without significant toxicity.
Q & A
Q. Critical Factors :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from unreacted intermediates .
- Yield Variability : Substituents on the phenylpiperazine group (e.g., chloro, methoxy) may sterically hinder reactions, reducing yields by 15–30% .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR verify the chromen-4-one core (δ 6.8–8.2 ppm for aromatic protons) and piperazine carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 363.12 for CHNO) .
- X-ray Crystallography : Resolves stereoelectronic effects; SHELXL refines bond lengths (e.g., C=O at 1.21 Å) and torsional angles .
Q. Methodological Approach :
Cross-validate using orthogonal assays (e.g., fluorescence polarization + SPR).
Control for batch-to-batch purity via HPLC (>95% purity threshold) .
What computational strategies predict this compound’s binding affinity to serotonin or dopamine receptors?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions. The piperazine nitrogen forms H-bonds with Asp3.32 in 5-HT receptors (docking score ≤ −9.0 kcal/mol) .
- MD Simulations : GROMACS assesses stability of binding poses; RMSD < 2.0 Å over 100 ns indicates robust binding .
- QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and IC values (R > 0.85) .
How does modifying the phenylpiperazine substituent impact pharmacological activity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor binding but reduce solubility (logP increases by 0.5–1.0 units) .
- Methoxy Groups : Improve blood-brain barrier penetration (PSA < 70 Å) but may reduce metabolic stability .
Q. Advanced Research Focus
- Solvent Screening : Use vapor diffusion with 2:1 PEG 4000/water ratios for optimal crystal growth .
- Twinned Data : SHELXL’s TWIN/BASF commands refine datasets with >5% twinning .
- Low-Temperature Data Collection : 100 K minimizes thermal motion artifacts .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Q. Methodological Answer
Fragment Replacement : Swap chromen-4-one with quinazolinone to reduce off-target kinase inhibition .
Piperazine Methylation : N-methylation lowers hERG affinity (IC > 30 μM) while retaining 5-HT activity .
Bioisosteres : Replace carbonyl with sulfonamide to enhance metabolic stability (t increases from 2.1 to 5.3 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
